9-Octadecene, 1,1-dimethoxy-, (Z)-
CAS No.:
Cat. No.: VC16036214
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H40O2 |
|---|---|
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | (Z)-1,1-dimethoxyoctadec-9-ene |
| Standard InChI | InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- |
| Standard InChI Key | WBNMCUYSZJIEFY-QXMHVHEDSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(OC)OC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(OC)OC |
Introduction
Molecular Identification and Structural Characteristics
9-Octadecene, 1,1-dimethoxy-, (Z)- is defined by the IUPAC name 1,1-dimethoxyoctadec-9-ene and possesses the molecular formula C₂₀H₄₀O₂ with a molecular weight of 312.53 g/mol. Its canonical SMILES representation, CCCCCCCCC=CCCCCCCCC(OC)OC, highlights the 18-carbon chain with a central (Z)-configured double bond and terminal methoxy groups. The compound’s InChI key (WBNMCUYSZJIEFY-UHFFFAOYSA-N) and DSSTox Substance ID (DTXSID00336477) further authenticate its chemical identity.
The (Z)-stereochemistry introduces a kinked conformation in the hydrocarbon chain, influencing intermolecular interactions and solubility in non-polar solvents. The acetal functional group enhances hydrolytic stability compared to aldehydes, making it resistant to decomposition under neutral conditions.
Physicochemical Properties
Thermodynamic and physical properties of 9-Octadecene, 1,1-dimethoxy-, (Z)- have been computationally derived and experimentally validated. Key parameters include:
Table 1: Thermodynamic Properties
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs Free Energy (ΔfG°) | -14.70 | kJ/mol |
| Enthalpy of Formation (ΔfH° gas) | -608.63 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 46.61 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 64.50 | kJ/mol |
| Boiling Point (T boil) | 705.56 | K |
| Critical Temperature (T c) | 874.47 | K |
The compound’s heat capacity (Cp) varies with temperature, ranging from 887.29 J/mol·K at 705.56 K to 996.00 J/mol·K at 874.47 K . Its viscosity decreases exponentially with temperature, from 0.0019341 Pa·s at 339.54 K to 0.0000457 Pa·s at 705.56 K . These properties underscore its stability under thermal stress and suitability for high-temperature applications.
Synthetic Pathways and Reactivity
Retrosynthetic analysis suggests feasible routes for synthesizing 9-Octadecene, 1,1-dimethoxy-, (Z)- via acetalization of 9-octadecenal with methanol under acidic catalysis. Computational models predict high yields (>90%) when using optimized reaction conditions, such as controlled temperatures (<5°C) and vacuum evaporation to remove byproducts.
The acetal group’s resilience to hydrolysis contrasts with esters or amides, which degrade under acidic or basic conditions. This stability is advantageous in industrial formulations requiring prolonged shelf-life, such as lubricants or plasticizers.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Key Functional Group | Stability | Applications |
|---|---|---|---|---|
| 9(Z)-Octadecenamide | C₁₈H₃₅NO | Carboxamide | Moderate | Antioxidants |
| 9-Octadecenoic Acid Isooctyl Ester | C₂₆H₅₀O₂ | Ester | Low (hydrolyzes) | Lubricants |
| Di-(9Z)-octadecenyl Phosphate | C₃₆H₆₉O₄P | Phosphate | High (ionic) | Surfactants |
The acetal derivative outperforms esters in hydrolytic stability but lacks the ionic reactivity of phosphate-containing analogs. Its non-polar nature favors integration into lipid membranes, suggesting potential biological roles in modulating membrane fluidity.
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